molecular formula C13H25ClN2O4 B1377175 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride CAS No. 1427380-01-5

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride

Cat. No.: B1377175
CAS No.: 1427380-01-5
M. Wt: 308.8 g/mol
InChI Key: RWPOVRDWSOVOSO-UHFFFAOYSA-N
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Description

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C13H24N2O4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride typically involves the following steps:

    Formation of the piperazine derivative: The starting material, piperazine, is reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.

    Alkylation: The Boc-protected piperazine is then alkylated with 2-bromo-2-methylpropanoic acid to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected piperazine moiety.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Hydrolysis: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

    Esterification: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate ester formation.

Major Products Formed

    Free amine: Formed upon removal of the Boc group.

    Esters: Formed through esterification of the carboxylic acid group.

Scientific Research Applications

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected piperazine moiety can undergo deprotection to reveal a reactive amine group, which can then participate in further chemical transformations. The carboxylic acid group can also be activated for reactions such as esterification or amidation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid hydrochloride
  • 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid

Uniqueness

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride is unique due to its specific combination of a Boc-protected piperazine and a carboxylic acid group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17;/h6-9H2,1-5H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPOVRDWSOVOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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